6,6-Difluorohex-5-enoic acid chloride
Description
6,6-Difluorohex-5-enoic acid chloride is a fluorinated organic compound characterized by a gem-difluorovinyl group (CF₂=CH–) at the fifth position of a six-carbon chain and a reactive acyl chloride (–COCl) moiety. This compound is primarily synthesized as a key intermediate for producing biologically active derivatives, such as esters, amides, and hydrazides, which exhibit potent insecticidal and acaricidal properties .
The most efficient synthetic route involves the radical addition of CBrClF₂ to pent-4-enoic acid ethyl ester, followed by sequential dehalogenation (bromine removal via hydrogenation and chloride elimination using base) and hydrolysis to yield 6,6-difluorohex-5-enoic acid (35). Subsequent treatment with thionyl chloride (SOCl₂) or similar reagents converts the carboxylic acid to the acid chloride . This method has been scaled to produce hundreds of grams of the acid, enabling its use in structural studies and derivative synthesis for agricultural applications .
Properties
Molecular Formula |
C6H7ClF2O |
|---|---|
Molecular Weight |
168.57 g/mol |
IUPAC Name |
6,6-difluorohex-5-enoyl chloride |
InChI |
InChI=1S/C6H7ClF2O/c7-5(10)3-1-2-4-6(8)9/h4H,1-3H2 |
InChI Key |
IHMAJFZUTNVSNN-UHFFFAOYSA-N |
Canonical SMILES |
C(CC=C(F)F)CC(=O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Data Tables
Table 1: Comparison of Halogenated Alkenoic Acid Derivatives
Table 2: Biological Activity of 6,6-Difluorohex-5-enoic Acid Derivatives
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